molecular formula C7H9N2NaO2S B2738299 Sodium;2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 2411266-24-3

Sodium;2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2738299
CAS No.: 2411266-24-3
M. Wt: 208.21
InChI Key: SPOQCHQIRBRFHA-UHFFFAOYSA-N
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Description

Sodium;2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.

    Carboxylation: The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

    Sodium Salt Formation: The final step involves neutralizing the carboxylic acid with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Sodium;2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carboxylate group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction of the carboxylate group.

    Substituted Thiazoles: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, Sodium;2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its thiazole ring is a common motif in many biologically active molecules, making it a useful tool in biochemical assays.

Medicine

Medically, this compound has potential applications as an antimicrobial agent due to its ability to disrupt bacterial cell walls. It may also be explored for its anti-inflammatory properties.

Industry

Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Sodium;2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The aminoethyl group may enhance its binding affinity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylthiazole: Lacks the carboxylate group, making it less versatile in reactions.

    Sodium;2-(1-aminoethyl)-1,3-thiazole-5-carboxylate: Similar structure but without the methyl group, which may affect its reactivity and binding properties.

Uniqueness

Sodium;2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of both the aminoethyl and carboxylate groups, which provide multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound in both synthetic and biological applications.

Properties

IUPAC Name

sodium;2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.Na/c1-3(8)6-9-4(2)5(12-6)7(10)11;/h3H,8H2,1-2H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOFTQURDHDWGZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)N)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N2NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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